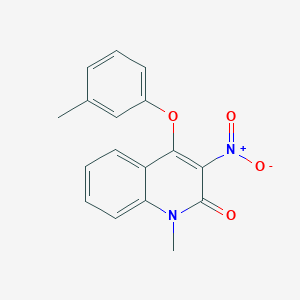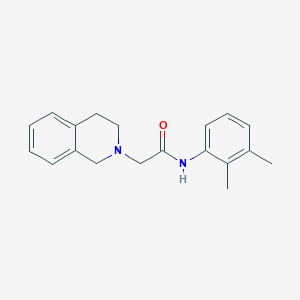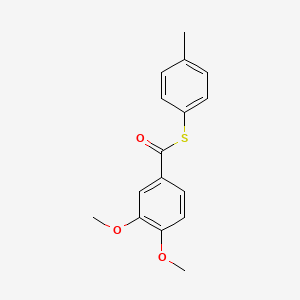
1-methyl-4-(3-methylphenoxy)-3-nitro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(3-methylphenoxy)-3-nitro-2(1H)-quinolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as MNQ and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MNQ is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. MNQ has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MNQ has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammation-inducing molecules.
Biochemical and Physiological Effects:
MNQ has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MNQ has also been found to reduce the production of inflammation-inducing molecules in animal models. Additionally, MNQ has been found to have activity against a variety of microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNQ has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yields with high purity levels, making it suitable for scientific research applications. Additionally, MNQ has been found to have activity against a variety of targets, making it a versatile compound for use in a variety of experiments. However, MNQ also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, MNQ has been found to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on MNQ. One potential direction is to further investigate its potential as an anti-cancer agent. Studies could be conducted to determine the optimal dosage and delivery method for MNQ in cancer treatment. Additionally, further studies could be conducted to investigate the mechanism of action of MNQ in cancer cells. Another potential direction is to investigate the potential of MNQ as an anti-inflammatory and anti-microbial agent. Studies could be conducted to determine the optimal dosage and delivery method for MNQ in these applications. Additionally, further studies could be conducted to investigate the mechanism of action of MNQ in these contexts. Overall, MNQ has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of MNQ involves the reaction of 2-methyl-3-nitrobenzoic acid with 3-methylphenol in the presence of phosphorus oxychloride. The resulting product is then treated with methylamine to form MNQ. The synthesis method has been optimized to produce high yields of MNQ with purity levels suitable for scientific research applications.
Aplicaciones Científicas De Investigación
MNQ has been found to have a variety of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. MNQ has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, MNQ has been studied for its potential as an anti-microbial agent, as it has been found to have activity against a variety of microorganisms.
Propiedades
IUPAC Name |
1-methyl-4-(3-methylphenoxy)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-6-5-7-12(10-11)23-16-13-8-3-4-9-14(13)18(2)17(20)15(16)19(21)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITOTNZPPAEAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-4-(3-methylphenoxy)-3-nitroquinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)
![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)

![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5879523.png)
![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)

![3-{[(acetylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5879555.png)


![N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)
![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)
![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)